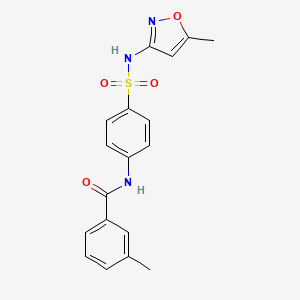
3-methyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide is a useful research compound. Its molecular formula is C18H17N3O4S and its molecular weight is 371.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary targets of the compound are yet to be identified. The compound is a derivative of sulfamethoxazole, which is known to inhibit dihydropteroate synthase, an enzyme involved in the synthesis of folic acid . .
Mode of Action
Given its structural similarity to sulfamethoxazole, it may also inhibit enzymes involved in the synthesis of folic acid, thereby disrupting the growth and multiplication of certain cells
Biochemical Pathways
The compound may affect the folic acid synthesis pathway, given its structural similarity to sulfamethoxazole . Folic acid is crucial for the synthesis of nucleotides, which are the building blocks of DNA By inhibiting folic acid synthesis, the compound could potentially disrupt DNA replication and cell division.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. If the compound does inhibit folic acid synthesis, it could potentially disrupt DNA replication and cell division, leading to cell death . .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, certain solvents can disrupt amide-amide interactions, potentially affecting the compound’s crystallization mechanisms
生物活性
3-methyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide, a compound with the CAS number 21312-10-7, belongs to a class of sulfonamide derivatives that exhibit various biological activities, particularly as potential inhibitors of carbonic anhydrase (CA) isoforms and antibacterial agents. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C14H16N4O5S2 with a molecular weight of 383.05 g/mol. The compound features a sulfonamide group linked to a 5-methylisoxazole moiety, which is known for its biological significance.
1. Inhibition of Carbonic Anhydrase
Recent studies have synthesized various derivatives of sulfonamides, including those related to this compound, and evaluated their inhibitory potential against human carbonic anhydrase (hCA) isoforms. In vitro assays indicated that while most compounds exhibited weak inhibition, some showed moderate activity against hCA I with Ki values around 96.0 μM .
Table 1: Inhibition Potency Against hCA Isoforms
| Compound | hCA Isoform | Ki Value (μM) |
|---|---|---|
| Compound 15 | hCA I | 96.0 |
| Compound 15 | hCA II | 87.8 |
| Acetazolamide (Reference) | hCA I | <1 |
2. Antibacterial Activity
The antibacterial efficacy of the compound has been assessed against common pathogens such as Staphylococcus aureus and Escherichia coli. In one study, derivatives demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) as low as 20 μg/mL against S. aureus and 21 μg/mL against E. coli .
Table 2: Antibacterial Efficacy
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| Compound 12 | S. aureus | 20 |
| Compound 15 | E. coli | 21 |
The biological activity of sulfonamide derivatives is primarily attributed to their ability to inhibit specific enzymes or pathways in microbial cells. For instance, the inhibition of carbonic anhydrase disrupts bicarbonate ion balance in bacteria, leading to impaired growth and survival. Furthermore, the presence of the isoxazole ring enhances the lipophilicity and bioavailability of these compounds, potentially improving their pharmacokinetic profiles.
Case Studies
- In Vitro Evaluation : A series of experiments conducted on synthesized analogs showed that certain compounds exhibited significant inhibition of bacterial growth and enzyme activity without substantial cytotoxic effects on human cells at therapeutic concentrations .
- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications in the sulfonamide group and isoxazole moiety can significantly affect the biological activity, suggesting avenues for further optimization in drug design .
属性
IUPAC Name |
3-methyl-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-12-4-3-5-14(10-12)18(22)19-15-6-8-16(9-7-15)26(23,24)21-17-11-13(2)25-20-17/h3-11H,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXORNWDQDQMHQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NOC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














